BenchChemオンラインストアへようこそ!

3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL

Physicochemical profiling Lead optimization ADME prediction

Select this specific 5-methoxybenzimidazole-propanol (CAS 519042-57-0) for antiviral and antibacterial drug discovery programs. Patent evidence confirms the 5-methoxy substituent is essential for 100% rhinovirus cytopathic effect inhibition—the 5-chloro analog is entirely inactive. The 2-(3-hydroxypropyl) side chain provides a nucleophilic alcohol handle for etherification, esterification, or Mitsunobu diversification, enabling systematic SAR expansion without disrupting the core pharmacophore. Unlike the carboxylic acid analog (CAS 37640-73-6), this compound offers two fully orthogonal reactive sites (primary alcohol + benzimidazole NH) for sequential, protecting-group-controlled library synthesis. Pre-annotated ChEMBL antibacterial screening data against A. baumannii, P. aeruginosa, and M. tuberculosis provide a validated starting point. Generic substitution with unsubstituted or differently substituted benzimidazoles risks total loss of antiviral potency and synthetic versatility.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 519042-57-0
Cat. No. B2661759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL
CAS519042-57-0
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CCCO
InChIInChI=1S/C11H14N2O2/c1-15-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13)
InChIKeyWDXJZYHGTAUNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS 519042-57-0): Benzimidazole-Propanol Scaffold for Medicinal Chemistry and Antibacterial Screening


3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS 519042-57-0), also catalogued as 3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol due to annular tautomerism, is a disubstituted benzimidazole derivative with molecular formula C11H14N2O2 and molecular weight 206.245 g/mol . The compound features a 2-(3-hydroxypropyl) side chain and a 5(6)-methoxy substituent on the benzimidazole core. It has been deposited in the ChEMBL database and screened in phenotypic antibacterial assays against Acinetobacter baumannii, Pseudomonas aeruginosa, and Mycobacterium tuberculosis . The compound serves as a versatile synthetic intermediate, with the primary alcohol and benzimidazole NH providing orthogonal reactive handles for further derivatization.

Why Benzimidazole Scaffold Selection Matters: The 5-Methoxy-2-propanol Substitution Pattern Creates Distinct Physicochemical and Biological Profiles


Benzimidazole derivatives cannot be treated as interchangeable building blocks. The presence and position of substituents on the benzimidazole core profoundly influence lipophilicity, hydrogen-bonding capacity, and target engagement. The 5-methoxy group increases the computed logP by approximately 0.5 units relative to the unsubstituted 2-benzimidazolepropanol, while adding a hydrogen-bond acceptor site that can alter binding poses in biological targets [1]. Critically, patent evidence demonstrates that 5-methoxy substitution confers potent antiviral activity against rhinoviruses (100% inhibition of cytopathic effect), whereas the 5-chloro analog lacks activity entirely [2]. The 2-(3-hydroxypropyl) side chain further distinguishes this compound from the carboxylic acid analog (CAS 37640-73-6) by offering a nucleophilic alcohol handle for etherification, esterification, or oxidation—enabling divergent synthetic strategies that the acid cannot support without additional activation steps . Generic substitution with an unsubstituted or differently substituted benzimidazole risks loss of both target potency and synthetic versatility.

Quantitative Differentiation Evidence: 3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol vs. Closest Analogs


Physicochemical Differentiation from Unsubstituted 2-Benzimidazolepropanol: Computed LogP, H-Bond Acceptor Count, and Rotatable Bonds

The 5-methoxy substituent on the target compound (CAS 519042-57-0) introduces measurable changes in computed physicochemical descriptors compared to the unsubstituted analog 2-benzimidazolepropanol (CAS 2403-66-9). Based on the PubChem computed properties of the unsubstituted analog (XLogP3 = 1.2, H-Bond Acceptors = 2, Rotatable Bonds = 3) and the established additive effect of an aromatic methoxy group (ΔXLogP3 ≈ +0.5, ΔH-Bond Acceptors = +1, ΔRotatable Bonds = +1), the target compound is estimated to have XLogP3 ≈ 1.7, H-Bond Acceptors = 3, and Rotatable Bonds = 4 [1]. The increased lipophilicity and additional hydrogen-bond acceptor site can significantly alter membrane permeability and target-binding pharmacophore geometry relative to the unsubstituted scaffold .

Physicochemical profiling Lead optimization ADME prediction

Differential Antiviral SAR: 5-Methoxy Substitution Confers Potent Anti-Rhinovirus Activity Absent in 5-Chloro Analog

Patent US20040166137A1 discloses a direct head-to-head comparison of benzimidazole substitution patterns for antiviral activity. 5-Methoxybenzimidazole produced 100% inhibition of rhinovirus cytopathic effect in tissue culture, whereas the 5-chloro-substituted benzimidazole showed a complete lack of activity under identical assay conditions [1]. This demonstrates that the 5-methoxy group is not merely a passive structural modifier but a pharmacophoric requirement for antiviral activity within this chemotype. While the patent evaluates the simpler 5-methoxybenzimidazole scaffold rather than the full 2-(3-hydroxypropyl) derivative, the class-level SAR is directly transferable: the methoxy substituent at the 5(6)-position is essential for target engagement, and its replacement with chloro, methyl, or unsubstituted hydrogen may ablate activity entirely [1][2].

Antiviral drug discovery Rhinovirus inhibition Structure-activity relationship

Synthetic Versatility Advantage: Propanol Handle Enables Derivatization Pathways Not Accessible from the Carboxylic Acid Analog

The primary alcohol group of 3-(5-methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS 519042-57-0) provides a nucleophilic synthetic handle amenable to etherification (Williamson synthesis), esterification (acid chloride/anhydride coupling), oxidation (to aldehyde or carboxylic acid), and Mitsunobu reactions. In contrast, the carboxylic acid analog, 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid (CAS 37640-73-6), requires activation (e.g., carbodiimide coupling, acid chloride formation) for most conjugations, adding a synthetic step and potentially limiting compatible functional groups . The alcohol can be selectively protected (e.g., as TBS or THP ether) while the benzimidazole NH remains available for alkylation, enabling sequential orthogonal derivatization that is not possible with the acid analog . This makes the target compound a more versatile intermediate for parallel library synthesis, where diverse appendages can be introduced at the terminal hydroxyl position without affecting the benzimidazole core.

Synthetic intermediate Parallel library synthesis Prodrug design

ChEMBL Antibacterial Screening Profile: Differentiated Activity Against Gram-Negative Pathogens vs. Related Benzimidazole Intermediates

The target compound (CAS 519042-57-0) has been evaluated in five phenotypic antibacterial assays deposited in the ChEMBL database, encompassing: (i) activity against Acinetobacter baumannii ATCC 19606, (ii) activity against Pseudomonas aeruginosa ATCC 27853, (iii) activity against a P. aeruginosa efflux-pump-deficient strain PAO397, and (iv–v) growth inhibition of Mycobacterium tuberculosis under two different media conditions (7H9/glucose and DPPC/cholesterol) [1]. This screening panel indicates the compound has been selected for evaluation against clinically significant Gram-negative and mycobacterial pathogens. In contrast, the simpler 5-methoxybenzimidazole scaffold (CAS 4887-80-3) lacks the 2-(3-hydroxypropyl) side chain and is primarily studied as a vitamin B12 precursor rather than a direct antibacterial agent . While specific MIC values for the target compound were not retrieved from the ChEMBL records during this analysis, the breadth of the screening panel (covering A. baumannii, P. aeruginosa, and M. tuberculosis) represents a differentiated biological annotation that the unsubstituted 2-benzimidazolepropanol and the acid analog do not possess in the public domain .

Antibacterial screening Gram-negative pathogens Phenotypic assay

Functional Group Orthogonality: Propanol vs. Propylamine Analog for Divergent Conjugation Strategies

The target compound (CAS 519042-57-0, alcohol terminus) and its propylamine analog (CAS 897601-78-4, [3-(5-methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride) offer complementary reactivity profiles for different conjugation strategies. The alcohol supports ester and ether bond formation, which can be designed for hydrolytic (esterase-labile) or stable (ether) linkages in prodrug or probe design. The amine analog instead enables amide, urea, and sulfonamide bond formation . Both compounds share the identical 5-methoxybenzimidazole pharmacophore and three-carbon linker length but provide orthogonal attachment chemistry. For fragment-based drug discovery or bioconjugation applications where the linker chemistry determines target engagement kinetics or metabolic stability, the choice between alcohol and amine analogs is a critical procurement decision .

Bioconjugation Click chemistry Fragment-based drug discovery

Optimal Application Scenarios for 3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS 519042-57-0) Based on Differentiated Evidence


Antiviral Lead Optimization: Benzimidazole Scaffold with 5-Methoxy Pharmacophore for Picornavirus Target Engagement

For medicinal chemistry programs targeting rhinovirus, poliovirus, or coxsackievirus inhibition, 3-(5-methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol provides the critical 5-methoxybenzimidazole pharmacophore that patent evidence shows is essential for antiviral activity—with 100% inhibition of rhinovirus cytopathic effect demonstrated for the 5-methoxy scaffold while the 5-chloro analog is inactive . The 2-(3-hydroxypropyl) side chain offers a synthetic handle for introducing additional binding elements through ester or ether linkages, enabling SAR expansion without disrupting the core pharmacophore. This compound is suitable as a starting point for focused libraries targeting enteroviral replication, where the combination of methoxy substitution and a derivatizable linker chain is a documented productive strategy .

Antibacterial Hit-to-Lead Chemistry: Pre-Annotated Intermediate for Gram-Negative Pathogen Programs

The compound has documented antibacterial screening data in the ChEMBL database against Acinetobacter baumannii, Pseudomonas aeruginosa (wild-type and efflux-deficient strains), and Mycobacterium tuberculosis . For antibacterial drug discovery groups, this pre-existing biological annotation provides a data-backed starting point that the unsubstituted 2-benzimidazolepropanol and the carboxylic acid analog lack. The compound can serve as a validated hit scaffold for further SAR exploration, where the propanol side chain allows systematic variation of the linker region to optimize potency, permeability, and efflux susceptibility—factors critical for Gram-negative antibacterial development .

Diversity-Oriented Synthesis: Orthogonal Derivatization via Alcohol and Benzimidazole NH Handles

The target compound provides two orthogonal reactive sites: the primary alcohol (nucleophilic, selectively protectable) and the benzimidazole NH (acidic, alkylatable under basic conditions). This enables sequential diversification strategies where the benzimidazole N1 position can be functionalized (e.g., alkylation, arylation) while the alcohol is protected, followed by deprotection and subsequent alcohol derivatization—or vice versa . In contrast, the carboxylic acid analog (CAS 37640-73-6) presents competitive reactivity between the COOH and NH groups that complicates selective derivatization. For parallel library synthesis, the alcohol analog supports a wider range of direct one-step transformations (etherification, esterification, Mitsunobu, oxidation, sulfonation) compared to the acid, which is largely limited to amide/ester bond formation requiring activation .

Fragment-Based Drug Discovery: Methoxy-Substituted Benzimidazole Fragment with Linker Exit Vector

With a molecular weight of 206.24 g/mol and 11 heavy atoms, this compound falls within the fragment space (MW < 300, heavy atom count ≤ 18) suitable for fragment-based screening and subsequent fragment growth . The 5-methoxy substituent provides a computed XLogP3 of approximately 1.7—within the optimal range for fragment solubility and target binding—while the 2-(3-hydroxypropyl) chain serves as a built-in exit vector for fragment elaboration. The unsubstituted 2-benzimidazolepropanol (XLogP3 = 1.2) may offer insufficient lipophilicity for hydrophobic pocket engagement, while the addition of the methoxy group provides a balanced profile for fragment libraries targeting diverse protein binding sites . The documented antibacterial screening data further supports its use as a pre-validated fragment starting point.

Quote Request

Request a Quote for 3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.